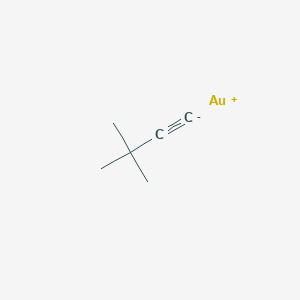
3,3-dimethylbut-1-yne;gold(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbut-1-yne;gold(1+) is an organometallic compound that combines the organic molecule 3,3-dimethylbut-1-yne with a gold ion in the +1 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbut-1-yne;gold(1+) typically involves the reaction of 3,3-dimethylbut-1-yne with a gold(I) precursor. One common method is to use gold(I) chloride (AuCl) as the gold source. The reaction is usually carried out in the presence of a suitable ligand, such as triphenylphosphine (PPh3), which stabilizes the gold(I) complex. The reaction can be represented as follows:
3,3-Dimethylbut-1-yne+AuCl+PPh3→3,3-Dimethylbut-1-yne;gold(1+)+HCl
Industrial Production Methods
While specific industrial production methods for 3,3-dimethylbut-1-yne;gold(1+) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
3,3-Dimethylbut-1-yne;gold(1+) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) using suitable reducing agents.
Substitution: Ligands attached to the gold center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine) and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles or gold(I) complexes with different ligands.
科学研究应用
3,3-Dimethylbut-1-yne;gold(1+) has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, such as alkyne activation and cyclization reactions.
Materials Science: The compound can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry: Gold complexes have been explored for their potential anti-cancer and anti-inflammatory properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific compounds.
作用机制
The mechanism of action of 3,3-dimethylbut-1-yne;gold(1+) depends on its application. In catalysis, the gold(I) center can activate alkynes by coordinating to the triple bond, facilitating subsequent reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
相似化合物的比较
Similar Compounds
3,3-Dimethylbut-1-yne: The parent hydrocarbon without the gold ion.
Gold(I) Chloride (AuCl): A common gold(I) precursor used in the synthesis of gold complexes.
Triphenylphosphine Gold(I) Complexes: Similar gold(I) complexes with different organic ligands.
Uniqueness
3,3-Dimethylbut-1-yne;gold(1+) is unique due to the presence of both the 3,3-dimethylbut-1-yne ligand and the gold(I) ion. This combination imparts distinct chemical properties, such as enhanced catalytic activity and potential biological activity, which are not observed in the individual components.
属性
CAS 编号 |
105309-89-5 |
|---|---|
分子式 |
C6H9Au |
分子量 |
278.10 g/mol |
IUPAC 名称 |
3,3-dimethylbut-1-yne;gold(1+) |
InChI |
InChI=1S/C6H9.Au/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI 键 |
IBCPWMKEKMKVHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#[C-].[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



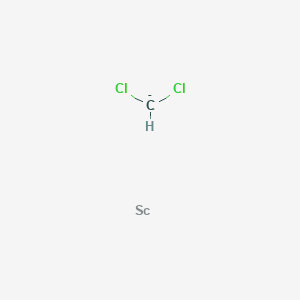
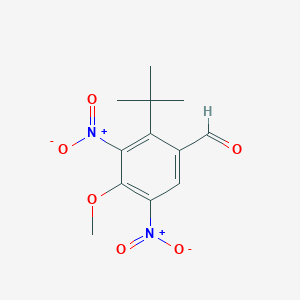
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


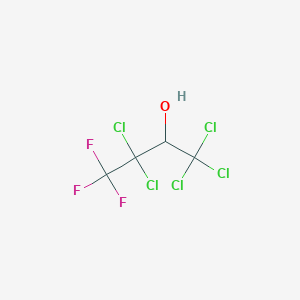
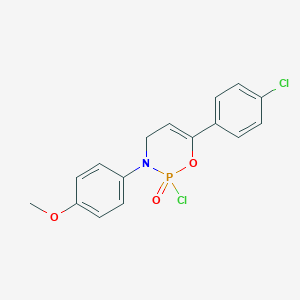
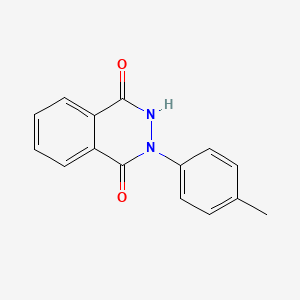


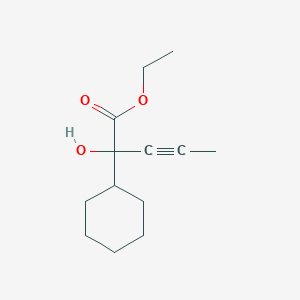
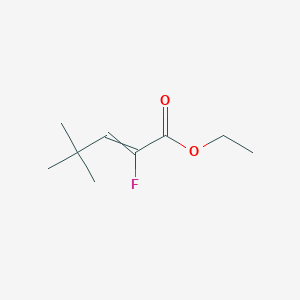
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
